molecular formula C11H7N3O B046015 2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile CAS No. 62749-26-2

2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Cat. No. B046015
Key on ui cas rn: 62749-26-2
M. Wt: 197.19 g/mol
InChI Key: SEQOYYYZFNJQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04223149

Procedure details

To 2500 ml of isopropyl alcohol heated to reflux was added with stirring 300 g of 3-dimethylamino-2-(4-pyridinyl)-2-propen-1-one [same as α-(4-pyridinyl)-β-(dimethyl-amino)acrolein]. To the resulting mixture was added 500 ml of a solution containing 138 g of malonontrile, 1500 ml of isopropyl alcohol and 100 ml of water. The temperature was brought back to reflux in about 10 minutes and then the remainder of the malononitrile solution was added from a dropping funnel over a period of about 25 minutes. The reaction mixture was stirred at reflux for additional 35 minutes and the resulting orange suspension was cooled to 3° C. The precipitated solid was collected by filtration and the filter cake was washed with four 100 ml portions of cold isopropyl alcohol. The solid was then dried at 40° C. in vacuo overnight (about 15 hours) and then for two hours at 60° C. to yield 245 g of 5-cyano[3,4'-bipyridin]-6(1H)-one [same as 1,2-dihydro-2-oxo-5-(4-pyridinyl)nicotinonitrile], m.p.>300° C. The nuclear magnetic resonance spectrum of this product was consistent with that of the same product prepared by another method. The filtrate was concentrated in vacuo to about 500 ml volume and cooled in an ice bath. A total of 40 g of a second crop material was obtained, m.p.>300° C.
Quantity
2500 mL
Type
reactant
Reaction Step One
Name
3-dimethylamino-2-(4-pyridinyl)-2-propen-1-one
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])C.C[N:6](C)[CH:7]=[C:8]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[CH:9]=O.C(#N)C[C:20]#[N:21]>O>[C:20]([C:3]1[C:1](=[O:4])[NH:6][CH:7]=[C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:9]=1)#[N:21]

Inputs

Step One
Name
Quantity
2500 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
3-dimethylamino-2-(4-pyridinyl)-2-propen-1-one
Quantity
300 g
Type
reactant
Smiles
CN(C=C(C=O)C1=CC=NC=C1)C
Step Three
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in about 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for additional 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with four 100 ml portions of cold isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
The solid was then dried at 40° C. in vacuo overnight (about 15 hours)
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=CNC1=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 245 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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